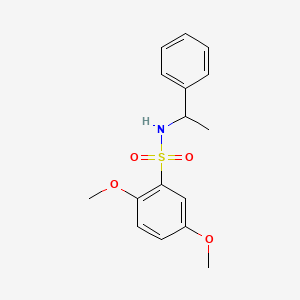

2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

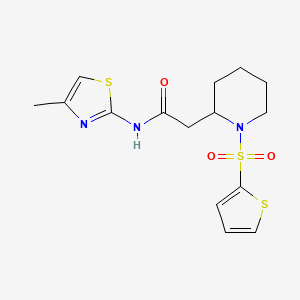

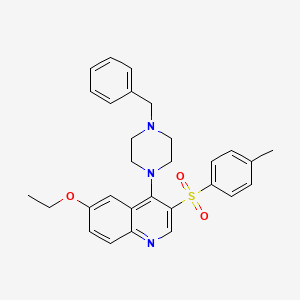

“2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide” is a chemical compound that belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

Molecular Structure Analysis

The molecular structure of “2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide” would consist of a benzene ring substituted with a sulfonamide group and two methoxy groups at the 2nd and 5th positions .Chemical Reactions Analysis

Again, while specific reactions involving “2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide” are not available, benzenesulfonamides in general are known to participate in a variety of chemical reactions. They can act as bases, forming salts with strong acids, and as nucleophiles, participating in substitution reactions .Applications De Recherche Scientifique

Biphenylsulfonamide Endothelin Antagonists

Biphenylsulfonamides have been identified as novel series of endothelin-A (ETA) selective antagonists. Substitutions on the pendant phenyl ring improved binding and functional activity. Compound BMS-187308 showed improved ETA binding affinity, functional activity, and good oral activity in inhibiting the pressor effect caused by an ET-1 infusion in rats, indicating potential applications in cardiovascular research (Murugesan et al., 1998).

Kynurenine 3-Hydroxylase Inhibitors

N-(4-phenylthiazol-2-yl)benzenesulfonamides were synthesized and identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. These inhibitors blocked rat and gerbil kynurenine 3-hydroxylase after oral administration, suggesting applications in neurological research and potential therapeutic interventions for neuronal injury (Röver et al., 1997).

Structural and Kinetic Investigation of Sterically Hindered Sulfonamides

Two new sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized, structurally characterized, and their electronic structures were analyzed. This study provides insights into the stereo-chemical characteristics of these molecules, relevant for chemical synthesis and materials science (Rublova et al., 2017).

Antibacterial and α-Glucosidase Inhibitors

A series of N-(2,3-dimethylphenyl)benzenesulfonamide derivatives were synthesized and screened for antibacterial and antienzymatic activities. Some compounds exhibited moderate to high activity against bacterial strains and good inhibition of α-glucosidase enzyme, highlighting their potential in antimicrobial and diabetes research (Abbasi et al., 2016).

COX-2 Inhibitors for Rheumatoid Arthritis and Pain

4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives were synthesized as COX-2 inhibitors, with introduction of a fluorine atom increasing COX1/COX-2 selectivity. One compound, JTE-522, was identified as a potent, highly selective, and orally active COX-2 inhibitor, now in phase II clinical trials for rheumatoid arthritis, osteoarthritis, and acute pain management (Hashimoto et al., 2002).

Propriétés

IUPAC Name |

2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S/c1-12(13-7-5-4-6-8-13)17-22(18,19)16-11-14(20-2)9-10-15(16)21-3/h4-12,17H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGAUGUCOZJNSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4-(2-ethoxyphenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2841646.png)

![methyl 2-[(3-oxo-1-phenyl-2,3-dihydro-1H-inden-4-yl)sulfanyl]acetate](/img/structure/B2841647.png)

![1-[4-(1-Methyltetrazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2841653.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B2841660.png)

![4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole](/img/structure/B2841669.png)